1,4-Dimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially hydrogenated The presence of two methyl groups at the 1 and 4 positions distinguishes this compound from other tetrahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the desired tetrahydroquinoline structure .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of quinoline derivatives. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the hydrogenation process under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form fully hydrogenated quinoline derivatives.
Substitution: The methyl groups at the 1 and 4 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Catalysts like Pd/C are used for hydrogenation reactions.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with various molecular targets and pathways. For instance, it can act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering neuroprotective effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methyl groups at the 1 and 4 positions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a single methyl group at the 1 position.
Quinoline: The fully aromatic parent compound without hydrogenation.
Uniqueness: 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability and make it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
1,4-dimethyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H15N/c1-9-7-8-12(2)11-6-4-3-5-10(9)11/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
CRBSCSNTTFCBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C2=CC=CC=C12)C |
Origin of Product |
United States |
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